N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
Description
N'-(4-Hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide (hereafter referred to as Compound 13) is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 4-hydroxy-3-methoxybenzaldehyde. Its molecular structure (C₁₆H₁₆N₂O₄; MW: 300.31) features a phenoxyacetohydrazide backbone substituted with a 4-hydroxy-3-methoxybenzylidene group. Key physicochemical properties include a melting point of 156.3–158.7°C, IR absorption bands at 1670 cm⁻¹ (C=Oamide), and distinct NMR signals confirming its E-configuration .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-9-12(7-8-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDWHEJMMPURII-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetohydrazides.
Scientific Research Applications
Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The resulting hydrazone structure is characterized by its distinctive functional groups, which contribute to its biological activities.
Anticancer Properties
Research indicates that derivatives of hydrazones, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast cancer and leukemia . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Hydrazone compounds have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results . The effectiveness is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Compounds with similar structures have shown the capability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing chronic diseases linked to oxidative damage.
Agricultural Uses
In agriculture, hydrazone compounds are being researched for their potential as growth stimulants and pesticides. Their ability to modulate plant growth responses can lead to improved crop yields and resistance to pests . Additionally, they may serve as precursors for developing more complex agrochemicals.
Dyes and Pigments
The chemical structure of this compound allows for its application in the synthesis of dyes and pigments used in various industries, including textiles and plastics . The hydrazone linkage contributes to the stability and color properties of these materials.
Case Studies
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anticancer activity through the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
Hydrazide derivatives share a common acetohydrazide core but differ in substituents on the benzylidene moiety. Table 1 highlights structural analogs and their properties:
Key Observations :
- Melting Points : Bulky or electron-withdrawing substituents (e.g., benzo[d][1,3]dioxol-5-yl in Compound 16) increase melting points due to enhanced intermolecular interactions (e.g., π-π stacking) .
- Spectral Data : The C=Oamide IR band (~1670 cm⁻¹) is consistent across analogs, confirming structural integrity .
Enzyme Inhibition
- Compound 3g (isonicotinohydrazide analog) inhibits bovine tissue-non-specific alkaline phosphatase (TNAP) with IC₅₀ values comparable to vanadate, likely due to chelation by the 4-hydroxy-3-methoxy group .
- Compound 13’s antitrypanosomal activity against Trypanosoma cruzi (IC₅₀: 12.3 µM) outperforms analogs like Compound 19 (5-nitrofuran substituent; IC₅₀: 18.5 µM), suggesting that polar groups enhance membrane penetration .
Antioxidant Activity
Structural Insights from Crystallography
- N'-(4-Hydroxy-3-methoxybenzylidene)pyridine-4-carbohydrazide forms 2D polymeric networks via O–H···N and N–H···O hydrogen bonds. Compound 13 likely adopts similar intermolecular interactions, explaining its crystalline stability .
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs under acidic conditions, leading to the formation of the hydrazone linkage. The synthesis can be optimized for higher yields by adjusting temperature, solvent, and catalyst concentration.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
| Pseudomonas aeruginosa | Weak inhibition | 128 µg/mL |
The compound's effectiveness against these pathogens suggests its potential use in treating infections caused by resistant strains .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays have indicated its capacity to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Line MCF-7
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
- Observation : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) were noted.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.
- Modulation of Gene Expression : Studies indicate that it can affect the expression of genes associated with apoptosis and cell survival pathways .
Research Findings
A comprehensive study involving the evaluation of multiple derivatives of hydrazone compounds highlighted the superior activity of this compound compared to other similar compounds. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy group significantly enhances its biological activity.
Comparative Analysis with Other Compounds
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL | 15 µM |
| N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide | 64 µg/mL | 25 µM |
| Other Hydrazone Derivatives | Variable | Variable |
Q & A
Q. What are the key synthetic steps for preparing N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide?
The synthesis involves a condensation reaction between 2-phenoxyacetohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Critical steps include:
- Activation of the carbonyl group using acetic acid as a solvent under reflux conditions.
- Monitoring reaction progress via TLC to confirm hydrazone formation.
- Purification by recrystallization (e.g., methanol) to isolate the product .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, hydrazide NH) and confirms substituent positions.
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of synthesized batches?
- HPLC or TLC : Quantify impurities using solvent systems like ethyl acetate/hexane.
- Melting Point Analysis : Sharp melting ranges indicate high purity.
- Elemental Analysis (EA) : Matches experimental and theoretical C/H/N/O percentages .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for antiproliferative effects.
- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria.
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
Q. How does solvent choice impact the synthesis yield?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol or methanol facilitates recrystallization. Acetic acid is often used for acid-catalyzed condensation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation?
- Temperature control : Lowering reaction temperature reduces side reactions (e.g., hydrolysis).
- Catalyst screening : Triethylamine or pyridine improves condensation efficiency.
- Stepwise addition : Gradual introduction of aldehydes minimizes dimerization .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock, Schrödinger) models interactions with proteins (e.g., kinase domains).
- DFT calculations optimize geometry and electronic properties (HOMO-LUMO gaps) for reactivity insights.
- MD simulations assess stability of ligand-target complexes .
Q. How are crystallographic data utilized to resolve structural ambiguities?
- Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles and confirms stereochemistry.
- Cambridge Structural Database (CSD) entries (e.g., CCDC-1477846) validate synthesized structures .
Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) enhances target binding.
- Bioisosteric replacement : Replacing phenoxy with benzothiazole groups modulates lipophilicity.
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
